Ammoniumpentaborate

wood preservation boric acid equivalent termiticide efficacy

Ammonium pentaborate (APB) is an inorganic ammonium borate salt with the anhydrous formula NH₄B₅O₈ (CAS 12007-89-5, MW 200.08 g/mol). It is commercially supplied predominantly as the tetrahydrate (NH₄B₅O₈·4H₂O, CAS 12229-12-8, density 1.567 g/cm³, water solubility 7.03 g/100 mL at 18 °C) or the octahydrate (NH₄B₅O₈·8H₂O, CAS 12046-03-6).

Molecular Formula B5H60N15O15
Molecular Weight 564.6 g/mol
Cat. No. B8616577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmoniumpentaborate
Molecular FormulaB5H60N15O15
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESB([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
InChIInChI=1S/5BO3.15H3N/c5*2-1(3)4;;;;;;;;;;;;;;;/h;;;;;15*1H3/q5*-3;;;;;;;;;;;;;;;/p+15
InChIKeyGDISSJBTLJQKKS-UHFFFAOYSA-A
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Pentaborate Technical Baseline for Procurement: Chemical Identity, Hydrate Speciation, and Industrial Classification


Ammonium pentaborate (APB) is an inorganic ammonium borate salt with the anhydrous formula NH₄B₅O₈ (CAS 12007-89-5, MW 200.08 g/mol) [1]. It is commercially supplied predominantly as the tetrahydrate (NH₄B₅O₈·4H₂O, CAS 12229-12-8, density 1.567 g/cm³, water solubility 7.03 g/100 mL at 18 °C) or the octahydrate (NH₄B₅O₈·8H₂O, CAS 12046-03-6) [1]. The compound is stable in the solid state between 0 and 90 °C; above 90 °C it liberates ammonia, and at elevated temperatures it converts to boron trioxide (B₂O₃) . Industrially, APB occupies a distinct functional niche among borate additives due to its in situ glass-forming intumescent behaviour, its dual role as a boric acid precursor and ammonia source in biological applications, and its capacity to form high-quality dielectric oxide films in electrolytic capacitor electrolytes [2].

Why Generic Borate Substitution Fails: Quantified Physicochemical Divergence Between Ammonium Pentaborate and Common In-Class Alternatives


Ammonium pentaborate cannot be casually interchanged with other commercial borates because its thermal decomposition pathway, boric acid equivalent (BAE) delivery efficiency, and intumescent mechanism differ materially from sodium borates (borax, disodium octaborate), zinc borate, and boric acid. Thermogravimetric analysis reveals that APB initiates decomposition (T₅%) at 144.0 °C versus only 66.9 °C for sodium tetraborate decahydrate, and retains 64.6% residual mass at 900 °C compared with 54.2% for the sodium analogue [1]. In wood preservation, APB delivers equivalent insecticidal efficacy at 42.7% lower BAE loading than disodium octaborate, enabling more concentrated working solutions at lower temperature [2]. In thermoplastic polyurethane (TPU), APB uniquely generates a glassy, multicellular intumescent char that provides 7- to 10-fold burn-through resistance improvement—a mechanism not replicated by non-ammonium borates [3]. These quantified divergences mean that selecting a generic borate by boron content alone will produce substantially different thermal, biological, and fire-performance outcomes.

Ammonium Pentaborate Quantitative Evidence Guide: Direct Comparator Data for Scientific Selection and Procurement


Wood Preservation: APB Achieves Equivalent Termiticidal Efficacy at 42.7% Lower Boric Acid Equivalent Loading Versus Disodium Octaborate

In a direct head-to-head comparison using the ASTM D3345-74 standard test, a 2% aqueous solution of ammonium pentaborate–sodium sulfate composition delivered nearly total mortality of Formosan subterranean termites (Coptotermes formosanus) after two weeks, statistically equivalent to the mortality achieved by a 2% disodium octaborate (TIM-BOR®) solution [1]. Critically, the APB formulation contained only 1.38 g boric acid equivalent (BAE) versus 2.40 g BAE for the disodium octaborate solution at the same 2% concentration—a 42.7% lower active loading [1]. Furthermore, a 60% APB–sodium hydrophosphate working solution remains stable at 30–35 °C, whereas a 35% disodium octaborate solution requires heating to 57 °C to maintain solubility, despite both solutions containing an identical 41.92% BAE content [1]. The patent also teaches that liberation of boric acid from ammonium pentaborate is significantly easier than from sodium borates due to the base-strength difference between ammonia and sodium hydroxide in the insect gut [1].

wood preservation boric acid equivalent termiticide efficacy

Thermoplastic Polyurethane Flame Retardancy: 7- to 10-Fold Burn-Through Resistance Improvement at 5–10 phr APB Loading

Myers et al. demonstrated that the addition of as little as 5 to 10 parts per hundred resin (phr) of ammonium pentaborate to an already flame-retarded thermoplastic polyurethane (TPU) formulation produces a 7- to 10-fold improvement in burn-through resistance compared to the same TPU without APB [1]. The mechanism is distinct from simple endothermic dehydration: APB undergoes relatively low-temperature thermal decomposition accompanied by in situ glass formation, generating a glassy, multicellular intumescent char that provides virtually instantaneous thermal protection to heat-sensitive substrates and resists thermo-oxidative degradation [1]. In contrast, APB was found to be less effective as an intumescent additive in non-urethane polymers such as natural rubber, polyester resin, polyamide, and PVC, indicating a polymer-specific synergy with polyurethane chemistry [1].

flame retardant thermoplastic polyurethane intumescent char

Thermal Decomposition Benchmark: APB T₅% Onset 144.0 °C and 64.6% Residue at 900 °C, Intermediate Between Sodium Tetraborate and Zinc Borate

Guo et al. conducted a direct three-way thermogravimetric comparison of sodium tetraborate decahydrate (NaB), ammonium pentaborate (NHB/APB), and zinc borate (ZB) under identical conditions (10 °C/min heating rate, up to 900 °C). APB exhibits an initial decomposition temperature (T₅%) of 144.0 °C—77.1 °C higher than sodium tetraborate decahydrate (T₅% = 66.9 °C) but 227.5 °C lower than zinc borate (T₅% = 371.5 °C) [1]. The mass of residue at 900 °C follows the same rank order: NaB 54.2%, APB 64.6%, ZB 84.3% [1]. APB undergoes three distinct decomposition stages (dehydration, deamination, and conversion to B₂O₃), compared with two for sodium tetraborate and one for zinc borate [1]. These differences directly impact composite mechanical properties: the tensile strength of MVQ/HNT composites formulated with zinc borate is 45% higher than those with APB, and the flexural strength of the corresponding ceramic residues is 28.7 MPa (ZB) vs 13 MPa (APB) [1].

thermal stability thermogravimetric analysis borate decomposition residue

Hydrocarbon Intumescent Coatings Under UL1709: APB and Boric Acid Deliver Similar Thermal Insulation, Zinc Borate Shows Distinct Behaviour at High Loading

Wang et al. compared three boron compounds—ammonium pentaborate (APB), zinc borate (ZB), and boric acid (BA)—as additives in epoxy-based hydrocarbon intumescent coatings subjected to the UL1709 hydrocarbon fire heating regime [1]. The study found that APB- and BA-containing coatings exhibited similar thermal insulation performance, char morphology, and viscoelastic behaviour, while ZB-containing coatings showed a distinctive performance profile, particularly at high borate concentration [1]. The ZB advantage was attributed to the role of zinc in promoting intumescence and oxidation reactions that yielded a compact char with less oxidation and high residual mass; a crystalline boron trioxide phase was detected in the char surface layer of high-ZB samples [1]. This three-way comparison establishes that APB performs comparably to boric acid as an intumescent coating additive but does not confer the enhanced char compactness observed with zinc borate at elevated loadings.

intumescent coating passive fire protection UL1709 hydrocarbon fire

Rigid Polyurethane Foam Flame Retardancy: EG/APB Synergy Reduces Peak Heat Release Rate by 57.5% and Total Smoke Production by 83.6% Versus Neat Foam

Akdogan et al. prepared rigid polyurethane foam (RPUF) composites containing expandable graphite (EG), ammonium pentaborate octahydrate (APB), and their binary blends, and evaluated flame retardancy by cone calorimetry . While EG alone outperformed APB alone in flame retardant effect, a synergistic combination of 15 phr EG + 5 phr APB (15E/5A) produced the best overall results. The 15E/5A foam reduced peak heat release rate (pHRR) by 57.5% and total heat release (THR) by 42.8% compared to neat RPUF . Total smoke production decreased by 83.6% for 15E/5A, exceeding the 77.0% reduction achieved by 20 phr EG alone . The char residue at 39.5% for 15E/5A was higher than for the single-FR foams, indicating that APB contributes to char stabilization in the presence of EG . Importantly, the 15E/5A foam maintained high compressive strength (105–150 kPa range) and low thermal conductivity (19.9–21.3 mW/mK), with only a 0.5% increase in thermal conductivity and a 6.1% increase in compressive strength relative to control formulations .

rigid polyurethane foam cone calorimetry expandable graphite synergy

Evidence-Backed Application Scenarios for Ammonium Pentaborate: Where Quantitative Differentiation Drives Procurement Decisions


Wood Preservation Formulations Requiring High-Concentration, Low-Temperature Processable Borate Solutions

Based on the direct comparative data establishing that a 60% APB–sodium hydrophosphate solution remains stable at 30–35 °C versus 57 °C required for a 35% disodium octaborate solution at equal 41.92% BAE [1], APB is the preferred borate for industrial wood treatment processes where high active loading at ambient or near-ambient temperature reduces energy input, simplifies equipment design, and enables higher throughput in dip-diffusion or vacuum-pressure impregnation cycles. The 42.7% lower BAE requirement for equivalent termiticidal efficacy [1] further reduces the mass of borate raw material consumed per unit volume of treated wood, offering a direct cost-of-goods advantage for large-scale timber preservation operations.

Thermoplastic Polyurethane (TPU) Compounds Requiring Intumescent Burn-Through Protection at Minimal Filler Loading

The finding that 5–10 phr APB produces a 7- to 10-fold improvement in burn-through resistance in TPU, via a polymer-specific glassy intumescent char mechanism not replicated in non-urethane polymers [1], positions APB as the evidence-supported borate for TPU-based wire and cable jacketing, conveyor belting, and protective films where mechanical properties must be preserved at low additive loading. Procurement should specify APB over general-purpose zinc borate or sodium borate when the polymer matrix is polyurethane and the fire test criterion is burn-through resistance rather than limiting oxygen index alone.

Electrolytic Capacitor Dielectric Formation Requiring Ultra-Low Leakage Current and High Capacitance Precision

A parametric study of aluminum anodization in aqueous ammonium pentaborate octahydrate electrolyte demonstrated that capacitors fabricated in ethylene glycol achieve specific capacitance of 473 nF/cm² with leakage current below 1 nA/cm² and a quadratic voltage coefficient under 100 ppm/V², satisfying the International Technology Roadmap for Semiconductors on-chip capacitor criteria [1]. APB-based electrolytes are specified where alkali-metal borates (sodium, potassium) cannot be used due to mobile ion contamination concerns in precision integrated capacitors, and where the electrolyte must support anodization voltages from 8 V to 30 V with linear capacitance–voltage response [1].

Rigid Polyurethane Foam Insulation with Dual Flame Retardancy and Smoke Suppression Requirements

The cone calorimeter data showing that a 15 phr EG + 5 phr APB synergistic blend reduces peak heat release rate by 57.5% and total smoke production by 83.6% versus neat RPUF, with only 0.5% thermal conductivity penalty and 6.1% compressive strength gain [1], supports procurement of APB as a smoke-suppressing co-synergist with expandable graphite in RPUF formulations for refrigerator insulation, construction sandwich panels, and spray-applied building foams. The use of APB rather than APB-alone or EG-alone formulations enables compliance with both heat release and smoke opacity regulatory limits without exceeding practical density or mechanical property constraints.

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